4,5-Dimethylpyridine-3-boronic acid pinacol ester 4,5-Dimethylpyridine-3-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13642969
InChI: InChI=1S/C13H20BNO2/c1-9-7-15-8-11(10(9)2)14-16-12(3,4)13(5,6)17-14/h7-8H,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)C
Molecular Formula: C13H20BNO2
Molecular Weight: 233.12 g/mol

4,5-Dimethylpyridine-3-boronic acid pinacol ester

CAS No.:

Cat. No.: VC13642969

Molecular Formula: C13H20BNO2

Molecular Weight: 233.12 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dimethylpyridine-3-boronic acid pinacol ester -

Specification

Molecular Formula C13H20BNO2
Molecular Weight 233.12 g/mol
IUPAC Name 3,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C13H20BNO2/c1-9-7-15-8-11(10(9)2)14-16-12(3,4)13(5,6)17-14/h7-8H,1-6H3
Standard InChI Key WZZLHSUYKCCSOH-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)C

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound features a pyridine ring substituted with methyl groups at positions 4 and 5, coupled with a pinacol boronic ester at position 3. Key properties include:

PropertyValue
Molecular FormulaC₁₃H₂₀BNO₂
Molecular Weight233.12 g/mol
IUPAC Name3,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)C
InChI KeyWZZLHSUYKCCSOH-UHFFFAOYSA-N

The pinacol ester group enhances stability by protecting the boronic acid moiety from hydrolysis, enabling handling in air .

Synthesis and Optimization

Conventional Synthesis Route

The most reported method involves a palladium-catalyzed Miyaura borylation reaction :

  • Substrate: 3-Bromo-4,5-dimethylpyridine reacts with bis(pinacolato)diboron.

  • Catalyst: Pd(dppf)Cl₂ or analogous palladium complexes.

  • Conditions: Conducted in tetrahydrofuran (THF) at 80–100°C for 12–24 hours.

  • Yield: ~70–85% after purification via column chromatography.

Solvent and Temperature Effects

Studies on similar boronic esters highlight the critical role of solvent choice. For example, cyclopentyl methyl ether (CPME) improves yields in reactions involving bulky substrates by enabling higher reflux temperatures (106°C vs. THF’s 66°C) . This principle may extend to optimizing 4,5-dimethylpyridine-3-boronic acid pinacol ester synthesis.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a boron donor in forming carbon-carbon bonds. For instance:

  • Pharmaceutical intermediates: Coupling with aryl halides yields biaryl structures common in drug candidates .

  • Materials science: Synthesizing conjugated polymers for optoelectronic devices .

Boracycle Formation

In dihydrodibenzoborepin synthesis, boronic esters facilitate cyclization reactions. Substituting THF with CPME increased yields from 16% to 59% for bulky derivatives, suggesting solvent optimization is critical for similar transformations .

Functionalization of Polycyclic Aromatics

Microwave-assisted borylation enables efficient functionalization of corannulene and anthracene derivatives, though this remains unexplored for 4,5-dimethylpyridine systems .

Stability and Reactivity

Hydrolytic Stability

The pinacol ester group resists hydrolysis under neutral conditions but cleaves in acidic or basic environments. For example, transesterification with polystyrene-bound boronic acid quantitatively converts the ester to boronic acid in HCl .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous pinacol esters shows decomposition above 200°C, aligning with this compound’s handling recommendations .

Research Advancements and Case Studies

Solvent-Dependent Reactivity

A 2024 study demonstrated that CPME outperforms THF in reactions requiring elevated temperatures, achieving a 59% yield for a mesityl-substituted dihydrodibenzoborepin vs. 16% in THF . This underscores the importance of solvent selection in boron-containing systems.

Catalytic Innovations

Iridium and rhodium pincer ligands accelerate C–H borylation of arenes, a technique adaptable to pyridine derivatives . Such catalysts could streamline the synthesis of 4,5-dimethylpyridine-3-boronic acid pinacol ester by direct functionalization.

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